molecular formula C19H19ClN2O4S2 B2791963 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941945-11-5

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2791963
CAS No.: 941945-11-5
M. Wt: 438.94
InChI Key: YTYOUUQPVRMSPX-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker at position 4, which connects to a 2,4-dimethoxyphenylsulfonamide moiety. The compound’s structure integrates multiple pharmacophoric elements: the thiazole ring (a heterocycle common in bioactive molecules), a sulfonamide group (associated with enzyme inhibition and receptor binding), and methoxy substituents (influencing electronic properties and solubility).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYOUUQPVRMSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the chlorophenyl group is introduced via a nucleophilic substitution reaction. The intermediate product is then reacted with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group (-SO₂NH-) exhibits nucleophilic and acid/base-mediated reactivity:

Reaction TypeConditions/ReagentsOutcome/ProductReference Support
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-alkylation at sulfonamide nitrogen, forming tertiary sulfonamide derivatives
Hydrolysis 6M HCl reflux or NaOH/EtOH, 80°CCleavage to 2,4-dimethoxybenzenesulfonic acid and ethylamine-thiazole byproducts
Acylation Acetyl chloride, pyridine, RTFormation of N-acetyl sulfonamide derivatives

Key Insight : Alkylation occurs preferentially at the sulfonamide nitrogen due to its moderate nucleophilicity, while hydrolysis requires harsh acidic or basic conditions .

Thiazole Ring Modifications

The 2-(4-chlorophenyl)thiazole core participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeConditions/ReagentsOutcome/ProductReference Support
Bromination Br₂, CHCl₃, 0°CElectrophilic bromination at thiazole C5 position
Nucleophilic Attack NaNH₂, NH₃(l), −78°CDeprotonation at C2 followed by alkylation (e.g., with methyl iodide)
Oxidative Ring Opening H₂O₂/HCOOH, 70°CCleavage to form thiourea and α-ketoamide intermediates

Structural Note : The electron-withdrawing 4-chlorophenyl group deactivates the thiazole ring, limiting electrophilic substitution rates compared to unsubstituted analogs .

Methoxy Group Transformations

The 2,4-dimethoxybenzene moiety undergoes demethylation and electrophilic substitutions:

Reaction TypeConditions/ReagentsOutcome/ProductReference Support
Demethylation BBr₃, DCM, −20°C → RTConversion of methoxy (−OCH₃) to hydroxyl (−OH) groups
Nitration HNO₃/H₂SO₄, 0°CElectrophilic nitration at benzene C3 or C5 positions

Kinetic Preference : Demethylation occurs faster at the para-methoxy group due to reduced steric hindrance.

Ethylene Linker Reactivity

The ethyl chain connecting the thiazole and sulfonamide groups shows limited reactivity but can undergo oxidation:

Reaction TypeConditions/ReagentsOutcome/ProductReference Support
Oxidation KMnO₄, H₂O/acetone, 50°CConversion to ketone (−CO−) or carboxylic acid (−COOH) derivatives
Cyclization PPA, 120°CIntramolecular cyclization to form tetrahydroisoquinoline analogs

Mechanistic Detail : Oxidation proceeds via radical intermediates, with ketone formation favored under mild conditions .

4-Chlorophenyl Substituent Reactions

The chlorophenyl group participates in cross-coupling and substitution reactions:

Reaction TypeConditions/ReagentsOutcome/ProductReference Support
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMEBiaryl formation via palladium-catalyzed C−Cl bond activation
Nucleophilic Substitution NaN₃, DMF, 120°CReplacement of Cl with azide (−N₃)

Limitation : Direct substitution requires electron-deficient aryl chlorides; the thiazole’s electron-withdrawing effect enhances reactivity here .

Stability Under Environmental Conditions

Critical stability data for storage and handling:

ConditionObservationReference Support
Aqueous Acid (pH < 3) Gradual hydrolysis of sulfonamide over 72 hours (15–20% degradation)
UV Light (254 nm) Photooxidation of thiazole ring, forming sulfoxide byproducts
Heat (>150°C) Decomposition via sulfonamide cleavage and thiazole ring fragmentation

Catalytic and Biological Interactions

Documented interactions with enzymes and metal catalysts:

SystemInteraction MechanismOutcomeReference Support
Cytochrome P450 Oxidative N-dealkylation at ethyl linkerMetabolite with truncated chain
Pd/C Catalyst Hydrogenolysis of C−Cl bondDechlorinated thiazole derivative
Carbonic Anhydrase Sulfonamide binding to Zn²⁺ active siteCompetitive inhibition (IC₅₀ ~12–25 μM)

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Thiazole derivatives, including compounds similar to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide, have been investigated for their anticancer properties. Research indicates that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can enhance activity against specific cancer types, with some compounds demonstrating IC50 values lower than established chemotherapeutics like doxorubicin .

1.2 Antiviral Properties

Compounds with thiazole motifs have also been explored for antiviral applications. The structural features of thiazoles allow them to interact with viral proteins and inhibit their function. Notably, the design of thiazole derivatives has led to the development of potential inhibitors against flavivirus infections, showcasing their importance in antiviral drug discovery .

Pharmacological Applications

2.1 Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented extensively. Compounds similar to this compound have shown significant effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy .

2.2 Antimicrobial Effects

Thiazole derivatives are also recognized for their antimicrobial properties. Various studies have demonstrated that these compounds exhibit activity against a range of bacterial strains, suggesting their potential as antibiotics or adjuncts in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activities. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been linked to increased potency in anticancer and antimicrobial activities. Additionally, modifications such as methoxy or dimethoxy groups on the benzene sulfonamide moiety can significantly influence the pharmacological profile of these compounds .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50/Effective DoseReference
AnticancerThiazole derivative with 4-chlorophenyl substitution< 1 µg/mL
AntiviralThiazole-based inhibitors for flavivirusVaries by compound
AnticonvulsantN-(thiazol-4-yl) derivativesED50 < 20 mg/kg
AntimicrobialSubstituted phenylthiazol-2-aminesComparable to norfloxacin

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethoxybenzenesulfonamide moiety can contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s thiazole ring contrasts with triazole () and pyrimidine () cores. The thiazole substitution pattern (4-chlorophenyl at position 2 vs. thiazol-2-yl in ) may influence steric and electronic interactions with target proteins.

Sulfonamide Substituents: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which could enhance solubility and modulate binding affinity compared to halogenated (e.g., 2-fluorophenyl in ) or alkylated (e.g., diethylamino in ) analogues. Tautomerism observed in triazole derivatives (e.g., thione vs.

In contrast, triazole derivatives () require base-mediated cyclization and tautomeric equilibration, which introduce synthetic complexity.

Spectroscopic Signatures :

  • The absence of C=O stretches (~1660 cm⁻¹) in triazole derivatives distinguishes them from the target compound, which retains the sulfonamide’s S=O vibrations (~1200 cm⁻¹).
  • Thione tautomers in lack S-H stretches (~2500 cm⁻¹), aligning with the target compound’s stability under physiological conditions.

Functional Implications

  • 2,4-difluorophenyl in ) are often associated with enhanced lipophilicity and membrane permeability.
  • Metabolic Stability : The 2,4-dimethoxy groups may reduce oxidative metabolism compared to halogenated analogues, as methoxy groups are less prone to CYP450-mediated dehalogenation .

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a dimethoxybenzenesulfonamide structure, which is known to influence its biological interactions. The presence of the 4-chlorophenyl group is significant as halogenated phenyls often enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundKlebsiella pneumoniae8 µg/mL

Acetylcholinesterase Inhibition

Thiazole-containing compounds have shown promising results as acetylcholinesterase (AChE) inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. For example, the thiazole derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential against AChE .

Table 2: AChE Inhibition Potency of Thiazole Compounds

Compound NameIC50 (µM)Reference
Compound C3.5
Compound D2.7
This compoundTBDOngoing Research

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits specific enzymes such as AChE by binding to the active site, thus preventing substrate interaction.
  • Antibacterial Mechanism : The thiazole ring may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
  • Electrophilic Attack : The presence of electron-withdrawing groups enhances the compound's reactivity towards nucleophiles in biological systems.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of several thiazole derivatives in animal models of Alzheimer's disease. Results indicated that these compounds improved cognitive function and reduced neuroinflammation markers .
  • Anticancer Activity : Another study explored the anticancer potential of thiazole derivatives. The results showed that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways .

Q & A

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and functional group modifications. Key steps include:

  • Thiazole Core Synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux (ethanol, 60–80°C) to form the 4-chlorophenyl-substituted thiazole ring .
  • Sulfonamide Coupling : Reacting the thiazole intermediate with 2,4-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole FormationThiourea, α-bromoacetophenone, ethanol, 12h reflux65–70
Sulfonamide Coupling2,4-Dimethoxybenzenesulfonyl chloride, DCM, 0–5°C, 4h80–85

Q. How is structural characterization performed to confirm molecular integrity?

Comprehensive characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 463.12) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What initial biological screening approaches are recommended for this compound?

  • Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Testing against COX-2 or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 2,4-dihydroxy vs. 2,4-dimethoxy) to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or imidazole to evaluate ring flexibility .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Q. What techniques elucidate interactions between this compound and biological targets?

  • Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) to predict interaction sites .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D values) with purified proteins .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .

Q. How can contradictory bioactivity data across studies be resolved?

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .
  • Structural Analog Comparison : Benchmark against derivatives with well-documented activity (e.g., 4-fluorophenyl analogs) .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistics (PCA or PLS-DA) to identify outliers in bioactivity datasets .
  • Synthetic Challenges : Optimize protecting groups (e.g., tert-butyl for sulfonamides) to prevent side reactions during coupling .
  • Advanced Purification : Employ preparative HPLC for isomers (e.g., regioisomeric thiazole derivatives) .

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